butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate
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Overview
Description
Butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate is a synthetic organic compound belonging to the class of triazolopyrimidines This compound features a triazolopyrimidine core, which is a fused heterocyclic system combining a triazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate typically involves the following steps:
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Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-amino-1,2,4-triazole and ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst like acetic acid under reflux conditions.
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Introduction of the Butyl Ester Group: : The esterification of the triazolopyrimidine core with butanol can be achieved using a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the butyl ester.
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Methyl Substitution: : The methyl group can be introduced via alkylation using methyl iodide or a similar alkylating agent in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions and purification processes is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the triazolopyrimidine ring can yield dihydro derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrotriazolopyrimidine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its triazolopyrimidine core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. The triazolopyrimidine scaffold is found in several pharmacologically active compounds, suggesting possible applications in treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)propanoate: Similar structure with a propanoate ester group instead of acetate.
Ethyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate: Ethyl ester variant.
Methyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate: Methyl ester variant.
Uniqueness
Butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. The butyl group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its bioavailability and efficacy in various applications.
Properties
IUPAC Name |
butyl 2-(5-methyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-3-4-7-18-11(17)8-15-9-13-12-14-10(2)5-6-16(12)15/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUKOHHAUFJULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C=NC2=NC(CCN21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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